Risedronate sodium is derived from the chemical structure of bisphosphonates, which are analogs of pyrophosphate. Its chemical formula is with a molecular weight of approximately 350.13 g/mol. As a member of the bisphosphonate class, it shares mechanisms with other drugs in this category, such as alendronate and zoledronic acid, but has unique properties that affect its pharmacokinetics and efficacy.
The synthesis of risedronate sodium can be achieved through several methods, with one notable approach involving the reaction of 3-pyridine acetic acid hydrochloride with various reagents. A simplified method includes:
Additionally, another study describes a method that achieves a high yield (71%) through radiolabeling risedronate for imaging purposes, demonstrating its versatility in both therapeutic and diagnostic applications .
The molecular structure of risedronate sodium features two phosphonate groups attached to a central carbon atom with a pyridine ring. This configuration contributes to its high affinity for hydroxyapatite in bone tissue. The structural formula can be represented as follows:
Risedronate sodium undergoes various chemical reactions that are critical for its function as a bisphosphonate. These include:
Risedronate sodium acts by inhibiting osteoclast-mediated bone resorption. The mechanism involves:
This multi-faceted mechanism results in increased bone density and reduced fracture risk.
Relevant data includes:
Risedronate sodium is predominantly used in:
Recent studies have also explored novel formulations such as nanoparticles for enhanced delivery methods, indicating ongoing research into improving its therapeutic efficacy .
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3